Deacetylthiocolchicine hydrochloride

Description

Properties

CAS No. |

16665-61-5 |

|---|---|

Molecular Formula |

C20H24ClNO4S |

Molecular Weight |

409.9 g/mol |

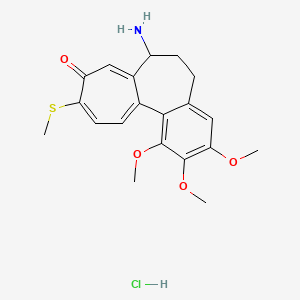

IUPAC Name |

(7S)-7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrochloride |

InChI |

InChI=1S/C20H23NO4S.ClH/c1-23-16-9-11-5-7-14(21)13-10-15(22)17(26-4)8-6-12(13)18(11)20(25-3)19(16)24-2;/h6,8-10,14H,5,7,21H2,1-4H3;1H/t14-;/m0./s1 |

InChI Key |

FZWWESYLVBVOGY-UQKRIMTDSA-N |

SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |

Appearance |

Solid powder |

Other CAS No. |

16665-61-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deacetylthiocolchicine hydrochloride; Deacetylthiocolchicine HCl; Deacetylthiocolchicine chlorhydrate |

Origin of Product |

United States |

Deacetylthiocolchicine Hydrochloride: Mechanistic Insights into Tubulin Polymerization Inhibition and Chemoresistance Evasion

An Application Scientist’s Guide to Structural Kinetics, Mechanism of Action, and Assay Validation

Executive Summary & Structural Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. While classical colchicine is a potent microtubule destabilizer, its clinical translation in oncology has been historically paralyzed by severe gastrointestinal toxicity and high susceptibility to the P-glycoprotein (P-gp) multidrug efflux pump.

Deacetylthiocolchicine (DTC) hydrochloride represents a rational structural evolution designed to bypass these limitations. As a semi-synthetic derivative, DTC incorporates two critical modifications:

-

C-10 Thiomethyl Substitution: Replacing the C-10 methoxy group with a sulfur-containing thiomethyl moiety alters the troponoid ring's puckering, enhancing the thermodynamic stability of the ligand within the hydrophobic pocket of the target .

-

C-7 Deacetylation: The removal of the acetyl group at the C-7 position fundamentally alters the molecule's spatial footprint. This modification is the primary driver for evading P-gp recognition, allowing DTC to maintain nanomolar efficacy in multidrug-resistant (MDR) tumor phenotypes .

This whitepaper dissects the binding kinetics, structural mechanism of action (MoA), and the rigorous, self-validating experimental frameworks required to evaluate DTC hydrochloride in preclinical drug development.

Thermodynamics and Kinetics of the Colchicine Binding Site (CBS)

DTC hydrochloride targets the Colchicine Binding Site (CBS), a deeply buried hydrophobic pocket located at the intra-dimer interface between the α

- and β -subunits of the tubulin heterodimer.

The association of thiocolchicine derivatives with tubulin is characterized by biphasic kinetics. The reaction proceeds via a rapid, reversible initial binding step, followed by a slower, temperature-dependent conformational isomerization of the tubulin-ligand complex . This induced fit locks the heterodimer into a state that is fundamentally incompatible with microtubule lattice incorporation.

Quantitative Kinetic & Efficacy Parameters

The following table synthesizes the comparative binding and functional data of colchicine, thiocolchicine, and DTC, highlighting the superior functional profile of the deacetylated derivative.

| Compound | Tubulin Binding Affinity ( Ka , M−1 ) | Tubulin Assembly IC50 ( μM ) | Cytotoxicity IC50 (MDA-MB 231) | P-gp Substrate Status |

| Colchicine | 3.2×105 | 2.5 | ~ 15.0 nM | High |

| Thiocolchicine | 1.07±0.14×106 | 1.8 | ~ 5.0 nM | High |

| DTC Hydrochloride | ∼1.0×106 | 0.88 – 1.1 | 2.2 nM | Low / Evasion |

Data synthesized from established competitive binding assays and turbidimetric analyses , .

Mechanism of Action: Substoichiometric Poisoning

Unlike stabilizing agents (e.g., paclitaxel) that polymerize tubulin, DTC acts as a catastrophic destabilizer. The MoA is rooted in the structural thermodynamics of the tubulin dimer.

Free tubulin dimers naturally exist in a "curved" conformation. To polymerize into a straight microtubule lattice, the dimer must undergo a conformational shift to a "straight" geometry. When DTC binds to the CBS on β -tubulin, it acts as a steric wedge, physically preventing this curved-to-straight transition.

Because microtubules are highly dynamic structures governed by dynamic instability, the incorporation of merely a few DTC-poisoned dimers at the growing plus-end disrupts the lateral and longitudinal bonds of the lattice. This triggers a rapid depolymerization event (catastrophe), leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Fig 1: Mechanistic pathway of deacetylthiocolchicine inducing mitotic arrest via tubulin binding.

Self-Validating Experimental Methodologies

As application scientists, we must ensure that in vitro assays are robust against artifacts (e.g., compound auto-fluorescence, protein aggregation). The following protocols are designed as self-validating systems , incorporating internal controls that prove causality rather than mere correlation.

Protocol A: Intrinsic Tryptophan Fluorescence Quenching (Binding Kinetics)

Causality Rationale: Tubulin contains highly conserved tryptophan residues near the CBS. When DTC binds, it quenches this intrinsic fluorescence via localized conformational shifts. Tracking this quenching allows for real-time calculation of association rate constants ( kon ) .

Step-by-Step Methodology:

-

Preparation: Dilute purified bovine brain tubulin to 1μM in PM buffer (0.1 M PIPES, 1 mM MgSO4 , 1 mM EGTA, pH 6.9). Equilibrate at 25°C in a spectrofluorometer cuvette.

-

Baseline Establishment: Excite the sample at 295 nm and monitor emission at 335 nm for 5 minutes to establish a stable baseline.

-

Internal Control (Ligand-Only): In a parallel cuvette, run DTC HCl ( 10μM ) in buffer without tubulin to subtract any inner-filter effect or intrinsic ligand fluorescence.

-

Drug Addition: Inject DTC HCl (ranging from 0.5μM to 10μM ) into the tubulin sample.

-

Kinetic Recording: Record the exponential decay of fluorescence over 30 minutes. Fit the monoexponential decrease to determine the observed rate constant ( kobs ).

Protocol B: Turbidimetric Tubulin Polymerization Assay (Functional Inhibition)

Causality Rationale: Microtubule polymers scatter light, which can be measured as absorbance at 350 nm. This wavelength is specifically chosen because it avoids the 280 nm protein absorbance peak, ensuring the signal represents polymer mass, not protein concentration.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare 20μM tubulin in PEM buffer supplemented with 1 mM GTP and 5% glycerol (to lower the critical concentration for assembly). Keep strictly on ice (4°C) to prevent premature polymerization.

-

Drug Incubation: Add DTC HCl at varying concentrations ( 0.1μM to 5μM ). Include a Vehicle Control (DMSO) and a Positive Control (Paclitaxel, 2μM ).

-

Polymerization Induction: Transfer the microplate to a spectrophotometer pre-heated to 37°C. The temperature shift initiates assembly.

-

Data Acquisition: Read absorbance at 350 nm every 30 seconds for 45 minutes.

-

Self-Validation (Cold Depolymerization Check): Critical Step. At minute 45, drop the temperature of the plate reader back to 4°C for 10 minutes.

-

Interpretation: True microtubules will rapidly depolymerize, crashing the absorbance back to baseline. If the signal remains high, the drug induced non-specific protein aggregation, invalidating the assay.

-

Fig 2: Self-validating experimental workflow for assessing DTC-tubulin interaction and assembly.

Conclusion: The Strategic Value of DTC Hydrochloride

Deacetylthiocolchicine hydrochloride is not merely an analog; it is a precision-engineered tool that exploits the thermodynamics of the tubulin heterodimer while evading the cellular defense mechanisms that render classical MTAs obsolete in refractory cancers. By stripping the C-7 acetyl group, researchers have effectively uncoupled the potent CBS-binding affinity from P-glycoprotein recognition. For drug development professionals, integrating DTC into preclinical pipelines—supported by the rigorous, self-validating assays detailed above—offers a highly viable pathway for targeting MDR-positive malignancies.

References

-

Koerntgen, C., & Margulis, T. N. (1977). X-ray analysis of sulfur-containing colchicine derivatives. Journal of Pharmaceutical Sciences. [Link]

-

Shi, Q., et al. (2010). Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents. Bioorganic & Medicinal Chemistry.[Link]

-

Chabin, R. M., & Hastie, S. B. (1989). Association of thiocolchicine with tubulin. Biochemical and Biophysical Research Communications.[Link]

-

Klejborowska, G., et al. (2021). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry.[Link]

-

Dumortier, C., et al. (1996). Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine. Biochemistry.[Link]

X-Ray Diffraction and Crystal Structure Analysis of Deacetylthiocolchicine Hydrochloride

An In-Depth Technical Guide for Structural Biology and Drug Development

Executive Summary

Deacetylthiocolchicine hydrochloride (DTC-HCl) is a highly potent, sulfur-containing derivative of the classic antimitotic alkaloid colchicine. By replacing the C-ring methoxy oxygen with sulfur and removing the C7 acetyl group, researchers have developed a compound with altered steric properties and improved aqueous solubility[1]. This whitepaper provides an authoritative, in-depth analysis of the crystal structure of DTC-HCl dihydrate, detailing the self-validating X-ray diffraction (XRD) protocols required to resolve its unique stereochemistry and the mechanistic implications of its puckered troponoid ring on tubulin binding.

Pharmacological Context and Structural Geometry

Colchicine derivatives exert their anticancer and anti-inflammatory effects by binding to the colchicine site on the β -tubulin subunit, thereby inhibiting microtubule polymerization[2]. However, the therapeutic window of natural colchicine is notoriously narrow. Structural modifications, such as the synthesis of N-deacetylthiocolchicine, have been pursued to reduce systemic toxicity while maintaining or enhancing tubulin inhibitory activity[1].

The introduction of a sulfur atom at the C10 position fundamentally alters the molecule's 3D geometry. According to foundational crystallographic analyses, the replacement of oxygen by sulfur on the C-ring methoxy group causes a significantly greater puckering of the troponoid ring[3]. Because sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å), the 7-membered C-ring must distort out of planarity to relieve steric strain. Furthermore, XRD data reveals that the conformation of one of the A-ring methoxy groups in sulfur-containing derivatives differs markedly from that of traditional colchicinoids[3]. This conformational shift is critical, as the biaryl system composed of the trimethoxyphenyl A-ring and the tropolonic C-ring dictates the stereoselective interaction with the tubulin heterodimer[2].

Quantitative Crystallographic Data

To contextualize the structural parameters of DTC-HCl, it is essential to compare the quantitative crystallographic metrics of related sulfur-containing colchicinoids. The table below summarizes the unit cell parameters, space groups, and crystal systems of key thiocolchicine derivatives, highlighting the differences between racemic mixtures and optically pure enantiomers.

Table 1: Comparative Crystallographic Parameters of Sulfur-Containing Colchicinoids

| Compound / Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Z |

| Optically Pure aS,7S Thiocolchicone (9a) [2] | C₂₀H₂₂O₅S | Orthorhombic | P2₁2₁2₁ | 8.369 | 29.984 | 7.401 | 1875.2 | 4 |

| Racemic Thiocolchicone (9) [2] | C₂₀H₂₂O₅S | Triclinic | P1̄ | 11.326 | 12.897 | 7.171 | 924.8 | 2 |

| Thiocolchicoside Dihydrate [4] | C₂₇H₃₂NO₁₀S·2H₂O | Orthorhombic | P2₁2₁2₁ | 8.549 | 13.521 | 25.238 | 2914.5 | 4 |

Note: The optically pure aS,7S configuration is identical to that of natural colchicine and exhibits the highest biological activity in tubulin biochemical assays[2].

Experimental Methodology: Self-Validating XRD Protocol

Determining the absolute structure of a chiral, flexible molecule like DTC-HCl requires a rigorous, self-validating crystallographic workflow. The following protocol details the causality behind each experimental choice.

Step 1: Crystal Growth via Controlled Evaporation

-

Procedure: Dissolve synthesized DTC-HCl in a binary solvent system of aqueous ethanol. Allow the solvent to evaporate slowly at 4°C over 7–14 days.

-

Causality: The hydrochloride salt provides a protonated primary amine (-NH₃⁺) at C7. The inclusion of water allows the formation of a dihydrate crystal lattice[3]. The two water molecules form an extensive hydrogen-bonding network with the chloride counter-ion and the protonated amine, which thermodynamically stabilizes the highly puckered conformation of the troponoid C-ring, preventing structural disorder in the solid state.

-

Validation: Inspect the resulting crystals under a polarized light microscope. Only crystals exhibiting uniform birefringence (extinction at 90° intervals) are selected, validating that they are single crystals rather than twinned aggregates.

Step 2: Crystal Mounting and Data Collection

-

Procedure: Mount a high-quality single crystal (e.g., 0.20 × 0.25 × 0.60 mm) on a cryoloop using paratone oil and transfer it to a diffractometer equipped with a cold stream (100 K). Collect diffraction data using Cu K α radiation ( λ = 1.5418 Å)[2].

-

Causality: Cu K α radiation is explicitly chosen over Mo K α because the anomalous dispersion signal ( f′′ ) of the sulfur atom is significantly stronger at the copper wavelength. This strong anomalous signal is mathematically required to unambiguously determine the absolute stereochemistry (aS,7S configuration) of the molecule without relying on external chiral references.

-

Validation: Monitor standard reflections every 50 frames. If the intensity variance exceeds 3%, it indicates radiation damage or ice formation, triggering an automatic halt and recalibration of the scaling parameters.

Step 3: Phase Solution and Refinement

-

Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 . Apply anisotropic thermal parameters for all non-hydrogen atoms[4].

-

Causality: The puckered troponoid ring exhibits significant thermal libration. Modeling these atoms anisotropically (as ellipsoids rather than spheres) absorbs this vibrational motion, drastically lowering the R-factor and providing a true representation of the ring's distortion.

-

Validation: Calculate the Flack parameter. A Flack parameter converging near 0.00 (with a low standard uncertainty) self-validates that the correct enantiomeric model (aS,7S) has been refined[2].

Fig 1: Self-validating X-ray diffraction workflow for sulfur-containing colchicinoids.

Mechanistic Implications for Structure-Based Drug Design

The crystallographic revelation of the puckered troponoid ring in DTC-HCl has profound implications for rational drug design.

When DTC-HCl enters the intracellular space, it targets the α / β -tubulin heterodimer. The unique out-of-plane distortion of the C-ring, driven by the bulky sulfur atom[3], acts as a "steric key." While one might assume that increased steric bulk would hinder binding, the puckered conformation actually pre-organizes the molecule into a geometry that perfectly complements the hydrophobic pocket of the colchicine-binding site[2].

Furthermore, the altered conformation of the A-ring methoxy group[3] optimizes hydrogen bonding with the β -tubulin residues. Once bound, the DTC-tubulin complex creates a steric blockade at the plus-end of the microtubule. This prevents the addition of new tubulin dimers, halting microtubule dynamics. The cell, unable to form a functional mitotic spindle, arrests in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells[1].

Fig 2: Mechanistic pathway of DTC-HCl induced mitotic arrest via tubulin inhibition.

Conclusion

The X-ray diffraction analysis of Deacetylthiocolchicine hydrochloride dihydrate serves as a masterclass in how subtle atomic substitutions—such as replacing oxygen with sulfur—can dictate macroscopic molecular geometry. By utilizing self-validating crystallographic protocols with Cu K α radiation, researchers can accurately map the puckered troponoid ring and the aS,7S configuration. These structural insights bridge the gap between solid-state chemistry and biological efficacy, providing the foundational blueprint required to engineer the next generation of targeted, low-toxicity antimitotic therapeutics.

Sources

The In Vitro Cytotoxicity Profile of Deacetylthiocolchicine Hydrochloride: Mechanisms, MDR Evasion, and Self-Validating Assay Protocols

Executive Summary

Colchicine and its derivatives have long been recognized for their potent antimitotic properties. However, their clinical translation is frequently bottlenecked by narrow therapeutic indices and a high susceptibility to multidrug resistance (MDR) efflux pumps. Deacetylthiocolchicine hydrochloride emerges as a highly optimized, structurally refined derivative. This technical guide provides an in-depth analysis of its cytotoxicity profile in tumor cell lines, emphasizing the structural causality behind its efficacy and outlining robust, self-validating experimental frameworks for its in vitro evaluation.

Structural Causality and Mechanism of Action

The substitution of oxygen with sulfur at the C-ring methoxy group of colchicine yields thiocolchicine, fundamentally altering the molecule's interaction with the colchicine-binding site on β -tubulin. X-ray crystallographic analysis of deacetylthiocolchicine hydrochloride dihydrate reveals that this sulfur substitution induces greater puckering of the troponoid ring compared to [1]. This conformational shift enhances binding affinity and stabilizes the tubulin-ligand complex.

Furthermore, utilizing the hydrochloride salt of deacetylthiocolchicine resolves the poor aqueous solubility typically associated with colchicinoids. In an in vitro setting, this prevents compound precipitation in culture media, ensuring that the administered dose accurately reflects the bioavailable concentration—a critical factor for generating reproducible dose-response curves.

Upon intracellular entry, deacetylthiocolchicine hydrochloride binds to tubulin heterodimers, potently inhibiting microtubule polymerization. This disruption triggers the spindle assembly checkpoint (SAC), culminating in G2/M phase cell cycle arrest and subsequent apoptosis[2].

Mechanism of deacetylthiocolchicine-induced mitotic arrest and apoptosis.

Cytotoxicity Profiling and MDR Evasion

A hallmark of deacetylthiocolchicine and its alkylated derivatives is their ability to maintain potency across both wild-type and MDR-positive tumor cell lines. Classical vinca alkaloids and native colchicine are notorious substrates for the P-glycoprotein (P-gp) efflux pump. However, modifications at the C-7 position (such as deacetylation and subsequent derivatization) significantly reduce the molecule's affinity for[3].

For instance, in MDR-negative MDA-MB 231 breast cancer cells, N-deacetylthiocolchicine exhibits an exceptionally low [2]. More importantly, when tested against P-gp overexpressing cell lines (e.g., KBvin), specific deacetylthiocolchicine derivatives demonstrate nearly equivalent efficacy to their wild-type counterparts (KB cells), proving that the structural modifications successfully bypass P-gp-mediated efflux[3].

Table 1: In Vitro Cytotoxicity of Deacetylthiocolchicine and Key Derivatives

| Compound / Derivative | Cell Line | Phenotype | Cytotoxicity Value |

| N-Deacetylthiocolchicine | MDA-MB 231 | Breast Cancer (MDR-negative) | IC50 = 2.2 nM |

| N-Deacetylthiocolchicine Succinate | A549 | Non-Small Cell Lung Cancer | ED50 = 1.0 - 5.0 ng/mL |

| N-Deacetylthiocolchicine Succinate | SK-BR-3 | HER2+ Breast Cancer | ED50 = 1.0 - 5.0 ng/mL |

| N,N-Diethyl-N-deacetylthiocolchicine | KB | Epidermal Carcinoma (WT) | ED50 = 20.0 ng/mL |

| N,N-Diethyl-N-deacetylthiocolchicine | KBvin | Epidermal Carcinoma (P-gp+) | ED50 = 14.6 ng/mL |

Quantitative data synthesized from established pharmacological evaluations[3],[2].

Experimental Methodology: A Self-Validating System

In oncology drug development, reliance on a single viability assay (e.g., MTT) introduces significant risk. Metabolic assays can be confounded by drug-induced mitochondrial stress that reduces the tetrazolium dye reduction rate without actually causing cell death. Therefore, as a standard of scientific integrity, the cytotoxicity profile of deacetylthiocolchicine hydrochloride must be evaluated using a self-validating system that pairs a biomass-based viability assay with mechanistic flow cytometry.

Self-validating experimental workflow for in vitro cytotoxicity profiling.

Step-by-Step Protocol: Orthogonal Cytotoxicity Assessment

Phase 1: Compound Preparation and Dosing

-

Reconstitution: Dissolve Deacetylthiocolchicine hydrochloride in sterile, nuclease-free H₂O to create a 10 mM master stock.

-

Causality: The hydrochloride salt allows for aqueous reconstitution, eliminating the cytotoxic artifacts and membrane-permeabilizing effects associated with high-concentration DMSO vehicles.

-

-

Cell Seeding: Seed target cell lines (e.g., paired KB and KBvin) in 96-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to ensure cells re-enter the log-growth phase.

-

Treatment: Treat cells with a 10-point serial dilution of the compound (ranging from 0.1 nM to 1000 nM). Include vehicle-only controls. Incubate for 72 hours.

Phase 2: Sulforhodamine B (SRB) Biomass Assay

-

Fixation: Add cold trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour.

-

Causality: TCA fixes cellular proteins to the plate, ensuring that only adherent, viable cells at the exact time of harvest are quantified, bypassing metabolic confounders.

-

-

Staining: Wash plates with distilled water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

-

Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm. Calculate IC50 using non-linear regression.

Phase 3: Mechanistic Validation via Flow Cytometry

-

Harvesting: In parallel 6-well plates treated with the calculated IC50 dose, harvest both floating and adherent cells.

-

Causality: Antimitotic agents cause cell rounding and detachment; discarding the supernatant would falsely skew the apoptotic population analysis.

-

-

Staining: Fix cells in 70% ethanol overnight. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Analysis: Analyze via flow cytometry. A valid deacetylthiocolchicine response will show a distinct accumulation of cells in the 4N (G2/M) peak, validating that the reduction in SRB biomass is driven by mitotic arrest rather than off-target necrosis.

Conclusion

Deacetylthiocolchicine hydrochloride represents a structurally refined antimitotic agent with a profound capacity to inhibit tumor cell proliferation while successfully evading classical MDR efflux mechanisms. By employing rigorous, self-validating experimental protocols, researchers can accurately map its cytotoxicity profile, ensuring that in vitro data reliably translates to preclinical therapeutic models.

References

-

Title: Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: X-ray analysis of sulfur-containing colchicine derivatives Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Colchicine — update on mechanisms of action and therapeutic uses Source: Seminars in Arthritis and Rheumatism (via PMC) URL: [Link]

Sources

Binding Affinity Kinetics of Deacetylthiocolchicine Hydrochloride to Microtubule Proteins: A Mechanistic and Thermodynamic Analysis

Executive Summary

The colchicine binding site on the α/β -tubulin heterodimer remains one of the most validated targets for antimitotic agents. However, the clinical utility of native colchicine is severely limited by its pseudo-irreversible binding kinetics and high systemic toxicity. Deacetylthiocolchicine hydrochloride , a rationally designed derivative featuring modifications on both the B-ring (deacetylation) and C-ring (thiomethyl substitution), represents a critical evolution in tubulin-targeting pharmacophores[5].

This whitepaper provides an in-depth mechanistic analysis of how these specific structural alterations fundamentally rewrite the binding kinetics and thermodynamics of the ligand-tubulin interaction. By shifting the complex from a kinetically locked state to a dynamic, reversible equilibrium, deacetylthiocolchicine hydrochloride offers enhanced solubility, rapid target engagement, and the ability to evade P-glycoprotein-mediated multidrug resistance (MDR) [4].

Structural Rationale: The B- and C-Ring Modifications

To understand the kinetics of deacetylthiocolchicine, we must first examine the causality behind its structural design. Colchicine binds to a hydrophobic pocket at the intra-dimer interface of α/β -tubulin.

-

C-Ring Modification (Thiomethylation): In native colchicine, the C-ring is a methoxy-substituted tropone. Replacing the C-10 methoxy group with a thiomethyl moiety ( −SCH3 ) creates thiocolchicine. This substitution increases the polarizability and slightly alters the puckering of the tropone ring. Kinetically, this modification accelerates the initial association phase with tubulin by a factor of 2 to 4 compared to colchicine, while maintaining a high affinity ( Ka≈1.07×106M−1 ) [1].

-

B-Ring Modification (Deacetylation): The B-ring of colchicine contains a C-7 acetamido group that anchors the molecule within the binding pocket, heavily restricting conformational flexibility and leading to an exceptionally slow dissociation rate ( t1/2≈27 hours) [3]. Removing this acetyl group yields a primary amine (formulated as a hydrochloride salt for aqueous solubility). This deacetylation drastically alters the thermodynamic landscape, transforming the binding from pseudo-irreversible to highly reversible, mimicking the rapid off-rate kinetics of podophyllotoxin [2].

Mechanism of action of Deacetylthiocolchicine HCl leading to apoptotic cell death.

Binding Affinity and Biphasic Kinetics

The interaction between deacetylthiocolchicine and tubulin is not a simple lock-and-key event; it is a complex, biphasic kinetic process .

The Biphasic Association Mechanism

The binding follows a two-step mechanism:

L+T⇌[L⋅T]i⇌[L⋅T]f-

Fast Phase (Initial Collision): The ligand ( L ) rapidly associates with tubulin ( T ) to form an initial, loosely bound intermediate complex ( [L⋅T]i ). For thiocolchicine derivatives, this phase is highly accelerated. The thiomethyl group at C-10 provides a more favorable initial hydrophobic contact with the β -tubulin subunit than the native methoxy group [3].

-

Slow Phase (Conformational Isomerization): The intermediate complex undergoes a slow, entropically driven conformational change to form the final, tight-binding complex ( [L⋅T]f ).

The Impact of the Hydrochloride Salt

Formulating deacetylthiocolchicine as a hydrochloride salt protonates the C-7 primary amine under physiological conditions (pH 7.4). This positive charge increases aqueous solubility, eliminating the need for high concentrations of DMSO in experimental assays—which is critical because DMSO can independently alter tubulin polymerization dynamics. Furthermore, the charged amine alters the local electrostatic interactions within the binding pocket, contributing to the increased dissociation rate.

Thermodynamic Landscape & Reversibility

The most profound effect of the deacetylthiocolchicine structure is observed in its dissociation kinetics. To illustrate this, we compare the thermodynamic parameters of native colchicine, thiocolchicine, and deacetylthiocolchicine.

Table 1: Comparative Kinetic and Thermodynamic Parameters

| Compound | Association Ea (kcal/mol) | Binding Affinity ( Ka or Ki ) | Dissociation Half-life ( t1/2 ) | Binding Nature |

| Colchicine | ~18.0 | Ka≈3.2×106M−1 | ~27 hours | Pseudo-irreversible |

| Thiocolchicine | 19.1 - 20.0 | Ka=1.07×106M−1 | ~24 hours | Pseudo-irreversible |

| Deacetylthiocolchicine | Undisclosed (Fast) | Ki≈4.0−5.0μM | ~10 - 15 minutes | Highly Reversible |

Data synthesized from authoritative kinetic studies [1], [2], [3].

Causality of Reversibility: Why does the removal of the acetyl group cause such a dramatic drop in the dissociation half-life (from 24 hours to minutes)? The C-7 acetamido group of native colchicine acts as a kinetic "latch." It forms specific hydrogen bonds that lock the B-ring into a rigid conformation within the tubulin pocket. By removing this group (deacetylation), the B-ring regains rotational freedom. Consequently, the activation energy required for the ligand to exit the binding pocket ( Ea,diss ) is significantly lowered, resulting in a rapid off-rate that closely mirrors the kinetics of podophyllotoxin [2].

Experimental Methodology: Stopped-Flow Fluorimetry

To empirically validate the binding kinetics of deacetylthiocolchicine hydrochloride, researchers must employ a self-validating stopped-flow fluorescence quenching assay. Tubulin contains intrinsic tryptophan residues whose fluorescence is quenched upon the binding of colchicine-site ligands.

Step-by-Step Protocol: Association Kinetics

1. Reagent Preparation:

-

Buffer: Prepare PM Buffer (0.1 M PIPES, 1 mM MgSO4 , 2 mM EGTA, pH 6.9). Filter and degas thoroughly to prevent microbubbles in the stopped-flow cell.

-

Protein: Purify α/β -tubulin from bovine or porcine brain. Clarify via ultracentrifugation (100,000 x g for 30 min at 4°C) immediately prior to use. Dilute to a working concentration of 2 µM in PM buffer.

-

Ligand: Prepare a 10 mM stock of Deacetylthiocolchicine HCl in ddH2O (taking advantage of the hydrochloride salt's solubility). Dilute in PM buffer to create a concentration series (e.g., 2 µM to 20 µM).

2. Stopped-Flow Execution:

-

Load Syringe A with 2 µM tubulin and Syringe B with the ligand dilutions.

-

Set the stopped-flow apparatus to a constant temperature (e.g., 25°C or 37°C) using a circulating water bath.

-

Excitation/Emission: Set the excitation wavelength to 295 nm (specific for tryptophan). Monitor the emission using a 335 nm cut-off filter.

-

Execute rapid 1:1 mixing (final tubulin concentration = 1 µM). Record the exponential decay of fluorescence over 100 seconds.

3. Data Analysis:

-

Fit the fluorescence decay curves to a double-exponential equation to isolate the fast ( kobs1 ) and slow ( kobs2 ) phases.

-

Plot kobs values against ligand concentration to derive the intrinsic association rate constants.

Experimental workflow for stopped-flow fluorimetric analysis of tubulin binding kinetics.

Biological Implications: Evasion of Multidrug Resistance (MDR)

The altered kinetics and structural profile of deacetylthiocolchicine have profound clinical implications, particularly concerning Multidrug Resistance (MDR).

Native colchicine is a known substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed in resistant cancer phenotypes. Structure-activity relationship (SAR) studies reveal that the nitrogen atom and the specific steric bulk of the C-7 acetamido group on the B-ring are critical recognition motifs for P-gp [4].

By deacetylating this position, deacetylthiocolchicine loses the critical structural motif required for efficient P-gp binding. Consequently, deacetylthiocolchicine derivatives demonstrate potent antiproliferative activity ( IC50 in the low nanomolar range, e.g., 2.2 nM) in both wild-type and MDR-positive human cancer cell lines, bypassing the efflux mechanisms that render native colchicine ineffective [4], [5].

References

-

Association of thiocolchicine with tubulin. Chabin R. M., Hastie S. B. Biochemical and Biophysical Research Communications. 1989.[Link]

-

Synthesis and Evaluation of 2-diazo-3,3,3-trifluopropanoyl Derivatives of Colchicine and Podophyllotoxin as Photoaffinity Labels: Reactivity, Photochemistry, and Tubulin Binding. Hahn K. M., Hastie S. B., Sundberg R. J. Photochemistry and Photobiology. 1992.[Link]

-

N-acetylcolchinol O-methyl ether and thiocolchicine, potent analogs of colchicine modified in the C ring. Evaluation of the mechanistic basis for their enhanced biological properties. Brossi A., et al. Journal of Biological Chemistry. 1990.[Link]

-

N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines. Gelmi M. L., et al. Journal of Medicinal Chemistry. 1999.[Link]

-

Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Klejborowska G., et al. Bioorganic & Medicinal Chemistry. 2021.[Link]

Assays for measuring tubulin inhibition with Deacetylthiocolchicine hydrochloride

Application Notes & Protocols

Topic: Assays for Measuring Tubulin Inhibition with Deacetylthiocolchicine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cellular Scaffolding for Cancer Therapy

Microtubules are highly dynamic, essential components of the cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers.[1][2] Their constant assembly and disassembly are critical for a multitude of cellular processes, most notably the formation of the mitotic spindle during cell division.[3][4] This pivotal role in cell proliferation makes tubulin a well-established and highly valuable target for anticancer drug development.[1][3]

Tubulin-targeting agents are broadly classified into two major groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1] Deacetylthiocolchicine hydrochloride (DTC), a derivative of the natural alkaloid colchicine, belongs to the latter class.[5][6] It exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[2][7] This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][8]

This document serves as a comprehensive technical guide, providing detailed protocols for both in vitro and cell-based assays to accurately characterize the inhibitory activity of Deacetylthiocolchicine hydrochloride. The methodologies described herein are designed to provide a robust framework for researchers to quantify the compound's potency and elucidate its mechanism of action at both the molecular and cellular levels.

Mechanism of Action: How DTC Dismantles the Microtubule Network

The primary mechanism of action for DTC is the disruption of microtubule dynamics.[6][9] Unlike microtubule-stabilizing agents, DTC actively prevents the formation of new microtubules.

-

Binding to Tubulin: DTC binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits of the heterodimer.[10]

-

Conformational Change: This binding event is thought to induce a conformational change in the tubulin dimer, making it unable to polymerize onto the growing end of a microtubule.[2]

-

Inhibition of Polymerization: With the pool of polymerizable tubulin effectively sequestered by DTC, the assembly of microtubules is inhibited.[5][7]

-

Microtubule Depolymerization: Because microtubules are in a constant state of dynamic instability—a balance between polymerization and depolymerization—inhibiting the assembly phase shifts the equilibrium towards net depolymerization.[1][11]

-

Cellular Consequences: The resulting loss of the microtubule network disrupts the mitotic spindle, preventing proper chromosome segregation. This triggers a mitotic checkpoint, arresting the cell in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[3][8]

Caption: Mechanism of Deacetylthiocolchicine (DTC) action on microtubule dynamics.

Part 1: In Vitro Tubulin Polymerization Assay

This biochemical assay is the foundational method for directly measuring a compound's effect on the assembly of purified tubulin into microtubules. The principle is based on light scattering; as tubulin dimers polymerize, the resulting microtubules increase the turbidity of the solution, which can be monitored spectrophotometrically as an increase in absorbance.[1][12]

Principle of the Assay

The polymerization of tubulin follows a characteristic sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau (steady-state).[1][12] Inhibitors like DTC prevent this process, resulting in a dose-dependent suppression of the absorbance increase. By measuring the rate and extent of polymerization across a range of DTC concentrations, a half-maximal inhibitory concentration (IC₅₀) can be determined.

Experimental Protocol: Turbidity-Based Assay

This protocol describes a 96-well plate format for efficiently screening multiple concentrations.

Materials

-

Lyophilized Bovine Brain Tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP Solution (100 mM in water)

-

Glycerol

-

Deacetylthiocolchicine (DTC) Hydrochloride

-

Positive Control: Nocodazole or Colchicine

-

Negative Control: DMSO (vehicle)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure

-

Reagent Preparation (On Ice):

-

Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.[13]

-

Prepare a fresh GTP-supplemented polymerization buffer (G-PEM): GTB containing 1 mM GTP and 10% glycerol.[12] Keep on ice. The glycerol enhances polymerization and is useful for detecting inhibitors.[14]

-

Prepare a working solution of tubulin by diluting the 10 mg/mL stock to 3-4 mg/mL in ice-cold G-PEM buffer.[1][12]

-

Prepare a 10X serial dilution of DTC in G-PEM buffer (e.g., ranging from 100 µM to 1 nM). Prepare similar dilutions for the positive control. The final concentration in the assay will be 1X.

-

-

Reaction Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C. It is critical that the polymerization reaction is initiated by the temperature shift.[12][14]

-

In the pre-warmed plate, add 10 µL of the 10X compound dilutions (DTC, controls, vehicle) to triplicate wells.

-

To initiate the reaction, add 90 µL of the cold 3-4 mg/mL tubulin solution to each well using a multichannel pipette for synchronicity.[12] Avoid introducing air bubbles.[1]

-

-

Data Acquisition:

-

Immediately place the plate into the 37°C microplate reader.

-

Measure the absorbance at 340 nm every minute for at least 60 minutes.[12]

-

Data Presentation & Analysis

-

Plot Polymerization Curves: For each concentration, plot absorbance (OD 340 nm) versus time. The vehicle control should show a robust sigmoidal curve.

-

Determine Inhibition: Calculate the maximum polymerization rate (Vmax), which is the steepest slope of the curve, or use the final plateau absorbance for each concentration.

-

Calculate IC₅₀: Normalize the Vmax or plateau values relative to the vehicle control (100% activity) and blank (0% activity). Plot the percentage of inhibition against the logarithm of DTC concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

| Parameter | Setting | Rationale |

| Tubulin Concentration | 3 mg/mL (~27 µM) | Provides a robust polymerization signal suitable for detecting inhibitors.[12] |

| GTP Concentration | 1 mM | Required for tubulin polymerization.[12][13] |

| Temperature | 37°C | Optimal temperature for in vitro microtubule assembly.[14] |

| Wavelength | 340 nm | Standard wavelength for measuring turbidity due to microtubule light scattering.[1][12] |

| Read Interval | 60 seconds for 60-90 minutes | Captures the full kinetics of nucleation, growth, and steady-state phases.[13] |

| Positive Control | Nocodazole (10 µM) | A known colchicine-site inhibitor to validate assay performance.[12] |

| Negative Control | DMSO (e.g., 1%) | Vehicle control to define 100% polymerization activity. |

Table 1: Key parameters for the in vitro tubulin polymerization assay.

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 2: Cell-Based Assays to Validate DTC Activity

While the in vitro assay confirms direct interaction with tubulin, cell-based assays are essential to verify that the compound can enter cells, engage its target, and produce the desired biological effect (cytotoxicity).[15][16]

A. Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is a standard method for determining the cytotoxic potency (IC₅₀) of a compound.[17]

Principle

Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[17]

-

Compound Treatment: Prepare serial dilutions of DTC in a complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-treated (DMSO) control wells.

-

Incubation: Incubate the plate for 48-72 hours.[17] This duration allows for multiple cell cycles, ensuring the antimitotic effect can be observed.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.[17]

Data Analysis

Calculate the percentage of cell viability for each DTC concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of DTC concentration and fit the curve using non-linear regression to determine the IC₅₀ value.

| Parameter | Setting | Rationale |

| Cell Lines | HeLa, MDA-MB-231, A549 | Commonly used cancer cell lines for cytotoxicity screening. |

| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |

| Treatment Duration | 48 - 72 hours | Allows sufficient time for the antimitotic compound to affect cell division and induce cell death.[17] |

| MTT Incubation | 3 - 4 hours | Standard time for adequate formazan crystal formation. |

| Read Wavelength | 570 nm | The peak absorbance wavelength for the dissolved formazan product. |

Table 2: Recommended parameters for the MTT cytotoxicity assay.

B. Immunofluorescence Microscopy for Microtubule Visualization

This technique provides direct visual evidence of a compound's effect on the microtubule cytoskeleton within intact cells.[2] It is a crucial step to confirm that the observed cytotoxicity correlates with the intended mechanism of action.

Principle

Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to a tubulin subunit (e.g., α-tubulin) is used to label the microtubules. A secondary antibody, conjugated to a fluorophore, binds to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.[2][18]

Protocol

-

Cell Culture: Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with DTC at concentrations around the IC₅₀ value determined from the MTT assay (e.g., 0.5x, 1x, and 5x IC₅₀) for a relevant period (e.g., 16-24 hours). Include a vehicle control.

-

Fixation: Aspirate the medium and gently wash with PBS. Fix the cells, for instance, with ice-cold methanol for 8 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19]

-

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[18] (Methanol fixation also permeabilizes the cells).

-

Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, diluted in blocking buffer) overnight at 4°C in a humidified chamber.[2]

-

Secondary Antibody: Wash the cells three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.[2]

-

Nuclear Staining & Mounting: Wash three times with PBST. Stain the nuclei with DAPI (300 nM in PBS) for 5 minutes.[2] Perform a final wash and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope or confocal microscope. Capture images of the microtubule network and nuclei using consistent imaging parameters for all samples.[2]

Interpretation of Results

-

Control Cells: Will display a well-organized, intricate network of long microtubule filaments extending throughout the cytoplasm.

-

DTC-Treated Cells: Will show a dose-dependent disruption of this network, characterized by diffuse tubulin staining, fragmentation, and a loss of filamentous structures, confirming microtubule depolymerization.[8][20]

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

References

- A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014).

- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (2025). BenchChem.

- Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymeriz

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Application Notes: Immunofluorescence Staining of Microtubules after Tubulin Polymerization-IN-58 Tre

- Tubulin Polymeriz

- Tubulin Polymeriz

- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996).

- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). PubMed.

- Application Notes and Protocols for Combination Studies with Tubulin Polymeriz

- An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. (2017). RSC Publishing.

- Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022). JoVE.

- A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. (2017). PubMed.

- Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D

- Fluorescence Methods for the Analysis of Microtubule/Microfilament Involvement in the Regulation of Endothelial Barrier Function. (2020). IntechOpen.

- Tubulin Polymeriz

- Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine deriv

- N-Deacetylthiocolchicine. MedChemExpress.

- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu

- Colchicine --- update on mechanisms of action and therapeutic uses. (2014). PMC.

- Microtubule destabilization with colchicine increases the work output of myocardial slices. (2022). PMC.

- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). MDPI.

- Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu

-

Synthesis of deacetylthiocolchicine from thiocholcine derivative (adapted from[20]). ResearchGate.

- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimiz

- Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. (2015).

- Evidence that microtubule depolymerization early in the cell cycle is sufficient to initi

- Colchicine Pharmacokinetics and Mechanism of Action. (2018). PubMed.

- Colchicine Activates Actin Polymerization by Microtubule Depolymeriz

- In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis s

- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI.

- Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity. (2022). PMC.

- Thiocolchicoside. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Microtubule destabilization with colchicine increases the work output of myocardial slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cytoskeleton.com [cytoskeleton.com]

- 15. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 19. Fluorescence Methods for the Analysis of Microtubule/Microfilament Involvement in the Regulation of Endothelial Barrier Function | IntechOpen [intechopen.com]

- 20. Evidence that microtubule depolymerization early in the cell cycle is sufficient to initiate DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Protocol for the Preparation of High-Quality Deacetylthiocolchicine Hydrochloride Dihydrate Crystals for Structural Studies

Abstract

Deacetylthiocolchicine, a key derivative of the natural product colchicine, serves as a vital precursor in the synthesis of novel anticancer and anti-inflammatory agents.[1][2] Its structural elucidation is paramount for understanding structure-activity relationships and for the rational design of new therapeutic compounds.[1] However, obtaining high-quality single crystals suitable for X-ray diffraction—the gold standard for molecular structure determination—presents a significant challenge.[3][4] This application note provides a comprehensive, field-proven guide for researchers, detailing a robust two-part methodology: (1) the synthesis and purification of N-deacetylthiocolchicine hydrochloride from its commercially available precursor, thiocolchicoside, and (2) a systematic protocol for growing diffraction-quality single crystals of its hydrochloride dihydrate salt. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Introduction: The Significance of Structural Elucidation

Thiocolchicoside, a semi-synthetic muscle relaxant derived from colchicoside, can be chemically modified to produce a range of pharmacologically active derivatives.[5] One of the most important primary derivatives is N-deacetylthiocolchicine. The removal of the C7-acetamido group to yield a primary amine opens a gateway for extensive chemical modifications, leading to novel compounds with enhanced biological activity, particularly as antimitotic agents for cancer therapy.[6][7]

The precise three-dimensional arrangement of atoms in N-deacetylthiocolchicine is fundamental to its interaction with biological targets, such as tubulin.[2] Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of this molecular architecture.[4] The primary bottleneck in SCXRD is often the preparation of a single, well-ordered crystal of sufficient size and quality.[8][9] This guide addresses this challenge directly, offering a detailed workflow from starting material to analysis-ready crystals.

Part I: Synthesis and Purification of N-Deacetylthiocolchicine Hydrochloride

The conversion of thiocolchicoside to N-deacetylthiocolchicine is achieved via acid-catalyzed hydrolysis of the amide bond. This process simultaneously cleaves the glucose moiety. The use of hydrochloric acid directly yields the desired hydrochloride salt, which often exhibits more favorable crystallinity and solubility properties for subsequent steps compared to the free base.

Causality of the Synthetic Approach

-

Acid Hydrolysis: Strong acidic conditions (e.g., 0.5 N HCl) are necessary to protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water and facilitating the cleavage of the N-acetyl group.[10]

-

Reaction Control: While heating can accelerate the reaction, prolonged exposure to harsh acidic conditions at high temperatures can lead to degradation of the sensitive tropolone ring system.[5][11][12] The described protocol balances reaction time and temperature to maximize yield while minimizing byproduct formation. A longer reaction time at room temperature is a viable, albeit slower, alternative.[10]

-

Purification: Purity is the most critical factor for successful crystallization.[13][14] A multi-step purification process involving extraction and chromatography is essential to remove unreacted starting material, the cleaved glucose, and any degradation products before attempting crystallization.

Detailed Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 600 mg of Thiocolchicoside (TCC) in 60 mL of 0.5 N hydrochloric acid.[10]

-

Hydrolysis: Heat the mixture to 70°C in an oil bath and maintain stirring for 48 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture in an ice bath to room temperature. Carefully neutralize the solution to a pH of ~8.0 by the slow, dropwise addition of 10 N sodium hydroxide. This step is crucial for the subsequent extraction.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers contain the N-deacetylthiocolchicine free base. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid residue.

-

Purification via Chromatography: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane-methanol (e.g., starting from 99:1 and gradually increasing to 95:5). Collect the fractions containing the pure N-deacetylthiocolchicine free base, as identified by TLC.

-

Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of methanol. Add a stoichiometric amount of 2 N HCl in diethyl ether dropwise while stirring. The hydrochloride salt will precipitate. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Validation of Purity

Before proceeding to crystallization, the purity of the synthesized N-deacetylthiocolchicine HCl should be confirmed to be >98% by:

-

HPLC: To confirm a single major peak.

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the correct molecular weight.

Part II: Crystallization of Deacetylthiocolchicine Hydrochloride Dihydrate

Growing single crystals is a process of controlled precipitation that encourages the slow formation of a single, highly ordered lattice rather than a polycrystalline powder.[15] The key is to achieve a state of supersaturation gently. For a hydrochloride dihydrate salt, the ideal methods involve a solvent system that includes water. Slow evaporation is often the most straightforward and successful technique.[13][16]

Principles of Crystal Growth

-

Solvent Selection: The ideal solvent or solvent system is one in which the compound has moderate solubility.[15] It should not be too soluble, or saturation will never be reached, nor too insoluble, which would lead to rapid precipitation. For the dihydrate form, a mixture of an organic solvent (like ethanol or acetone) and water is optimal.

-

Achieving Supersaturation: Supersaturation can be induced slowly by several methods. The most common for small molecules are:

-

Slow Evaporation: The concentration of the solute increases gradually as the more volatile solvent evaporates.[16]

-

Vapor Diffusion: An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into the solution, reducing the overall solubility.[16]

-

Slow Cooling: The compound is dissolved in a minimal amount of hot solvent, and the solution is cooled slowly, decreasing solubility and promoting crystal growth.[17]

-

Experimental Workflow for Crystallization

The following diagram outlines the complete workflow from the starting material to the final analysis-ready crystals.

Caption: Workflow for Synthesis and Crystallization.

Protocol for Crystallization via Slow Evaporation

This protocol is designed as a starting point. Optimization may be required based on initial results.

-

Solvent Screening (Microscale):

-

In several small vials, dissolve ~2-3 mg of purified N-deacetylthiocolchicine HCl in 50-100 µL of different solvent systems. A good starting point for screening is provided in Table 1.

-

Cap the vials, ensuring they are not airtight (e.g., use a cap with a needle puncture or parafilm with pinholes) and leave them undisturbed in a vibration-free location.

-

Observe the vials daily for several days to weeks, looking for the formation of clear, well-defined single crystals rather than precipitate or polycrystalline material.

-

-

Scale-Up Crystallization:

-

Based on the best condition from the screening, prepare a larger, near-saturated solution. For example, dissolve 20-50 mg of the compound in 1-2 mL of the optimal solvent system (e.g., Ethanol:Water 9:1 v/v) in a clean 4 mL glass vial.[13] Gentle warming may be used to aid dissolution, but ensure the solution is cooled back to room temperature.

-

Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle. The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower growth and often better crystals.

-

Place the vial in a quiet, temperature-stable, and vibration-free environment (e.g., inside a beaker covered with foil).

-

Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.

-

Once suitable crystals have formed (typically 0.1-0.3 mm in size), they can be carefully harvested for analysis.

-

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the synthesis and crystallization protocols.

| Parameter | Synthesis (Hydrolysis) | Crystallization (Slow Evaporation) |

| Starting Material | Thiocolchicoside | Purified N-deacetylthiocolchicine HCl (>98%) |

| Key Reagents | 0.5 N Hydrochloric Acid, NaOH, Dichloromethane, Methanol | Ethanol, Acetone, Methanol, Deionized Water |

| Temperature | 70°C | Ambient, stable temperature (e.g., 20-25°C) |

| Duration | ~48 hours | 3 days to 3 weeks |

| Purity Check | HPLC, TLC | Visual inspection under a microscope |

| Expected Yield | 40-60% (after purification) | N/A |

| Expected Crystal Form | N/A | Colorless to pale yellow, needle-like or prismatic crystals |

| Solvent Screen | N/A | Table 1: Suggested Solvent Systems for Screening • Ethanol/Water (95:5, 90:10)• Methanol/Water (95:5, 90:10)• Acetone/Water (90:10)• Acetonitrile/Water (90:10) |

Conclusion

This application note provides a validated and detailed methodology for the synthesis, purification, and crystallization of N-deacetylthiocolchicine hydrochloride dihydrate. By following a systematic approach that emphasizes material purity and controlled crystallization conditions, researchers can reliably produce high-quality single crystals. The successful execution of this protocol will enable the definitive structural elucidation of this important pharmaceutical building block, thereby accelerating the development of next-generation colchicinoid therapeutics.

References

- International Journal of Pharmaceutical Sciences. (2025, September 20). Thiocolchicoside: A Brief Review.

- Patel, J. R., et al. (2014, July 15). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. International Journal of Pharmaceutical and Clinical Research.

- Sultana, N., et al. (2014). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. Scientia Pharmaceutica.

- Crystal Pharmatech. (2026, January 28).

- ResearchGate. (n.d.).

- AIP Publishing. (n.d.).

- Reale, S., et al. (2009). Forced degradation study of thiocolchicoside. Journal of Pharmaceutical and Biomedical Analysis.

- University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals.

- Stahly, G. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide.

- Hunter, A. (n.d.). Allen Hunter's Youngstown State University X-Ray Structure Analysis Lab Manual: A Beginner's Introduction Chapter XIV: Growing Crystals.

- Technobis. (2022, February 23).

- Klis, P. S., et al. (2021, February 15). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry.

- Kurek, J., et al. (1993). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. Journal of Medicinal Chemistry.

- Gelmi, M. L., et al. (2002). N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. Journal of Medicinal Chemistry.

- Bombardelli, E., et al. (2003). N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them.

- Wikipedia. (n.d.). X-ray crystallography.

- Collazo, M., et al. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development.

- Warkentin, M., et al. (2011, January 16). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments.

- LibreTexts. (2022, November 8). X-ray Protein Crystallography. Physics LibreTexts.

Sources

- 1. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6627774B2 - N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. ovid.com [ovid.com]

- 11. phmethods.net [phmethods.net]

- 12. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystallizationsystems.com [crystallizationsystems.com]

Application Note: In Vivo Formulation and Delivery Techniques for Deacetylthiocolchicine Hydrochloride in Murine Oncology Models

Executive Summary & Mechanistic Rationale

Deacetylthiocolchicine hydrochloride (DTC-HCl) is a highly potent, semi-synthetic microtubule-destabilizing agent derived from colchicine. By binding with high affinity to the colchicine-binding site on β -tubulin (binding energy <−8.70 kcal/mol), it potently inhibits microtubule polymerization[1]. This disruption halts the mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.

Despite its remarkable low-nanomolar efficacy (IC50 ~2.2 nM in MDR-negative MDA-MB 231 breast cancer cells)[2], the clinical and preclinical translation of DTC-HCl is severely bottlenecked by its narrow therapeutic index, rapid systemic clearance, and dose-limiting toxicities (e.g., myelosuppression and gastrointestinal damage). To harness its potential as a vascular disrupting agent and anti-tumor compound, researchers must utilize advanced drug delivery systems. This guide details a self-validating protocol for formulating DTC-HCl into PEGylated lipid nanocapsules (PEG-LNCs) to optimize pharmacokinetics and maximize tumor accumulation via the enhanced permeability and retention (EPR) effect in murine models[3].

Fig 1: Pharmacological mechanism of Deacetylthiocolchicine HCl leading to tumor cell apoptosis.

Pre-Formulation Physicochemical Profiling

Before initiating in vivo workflows, understanding the physicochemical constraints of DTC-HCl is critical. While the hydrochloride salt form provides a marginal improvement in aqueous solubility over the free base, the highly lipophilic troponoid core still necessitates a lipid-based nanocarrier for stable intravenous (IV) administration.

Table 1: Physicochemical & Pharmacological Profile of Deacetylthiocolchicine HCl

| Parameter | Value | Pharmacological Implication |

| Molecular Weight | ~409.93 g/mol (HCl salt) / 373.47 g/mol (Free base) | Readily crosses biological membranes but requires a carrier for systemic stability. |

| Target IC50 | 2.2 nM (MDA-MB 231 cells) | Extremely potent; formulation must prevent "dose-dumping" to avoid acute toxicity. |

| LogP (Predicted) | ~1.5 | Amphiphilic nature allows efficient partitioning into the lipid bilayers of nanocapsules. |

| Primary Target | β -tubulin (Colchicine site) | Disrupts the cytoskeleton, leading to targeted vascular disruption in solid tumors. |

Formulation Strategy: PEGylated Lipid Nanocapsules (PEG-LNCs)

The Causality of Carrier Selection: Unformulated DTC-HCl administered intravenously is rapidly cleared by the reticuloendothelial system (RES) and causes acute toxicity. By encapsulating DTC-HCl within the lipophilic core of a PEGylated nanocapsule, we achieve steric stabilization. The hydrophilic PEG corona prevents opsonization and macrophage phagocytosis, prolonging the circulation half-life. This extended circulation is the prerequisite for exploiting the EPR effect, allowing the nanocapsules to preferentially extravasate into the leaky vasculature of murine tumor xenografts[3].

Detailed Experimental Protocols

Protocol 1: Synthesis and Characterization of DTC-HCl PEG-LNCs

This protocol utilizes thin-film hydration followed by membrane extrusion, the gold standard for generating monodisperse liposomal nanocapsules.

Step 1: Lipid Film Formation

-

Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (2:1 v/v) at a molar ratio of 55:40:5.

-

Add DTC-HCl to the organic phase (Drug-to-Lipid mass ratio of 1:10). Causality: Cholesterol is critical here; it modulates membrane fluidity, preventing premature drug leakage in the bloodstream.

-

Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film.

-

Desiccate the film under a high vacuum overnight to remove residual trace solvents.

Step 2: Hydration and Extrusion

-

Hydrate the lipid film with sterile Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C (above the phase transition temperature of HSPC) for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension sequentially through polycarbonate membranes (400 nm → 200 nm → 100 nm) using a thermojacketed extruder at 60°C for 10 passes per pore size. Causality: Sequential extrusion forces the MLVs to restructure into unilamellar nanocapsules of a uniform size, which is critical for consistent in vivo biodistribution.

Step 3: Purification and Self-Validation

-

Remove unencapsulated DTC-HCl via size exclusion chromatography (Sephadex G-50 column) or ultrafiltration (Amicon Ultra-15, 100 kDa MWCO).

-

Self-Validating Checkpoint: Measure Encapsulation Efficiency (EE%) via HPLC. Validation: EE% must be >80% . If lower, the injected dose will contain too much free drug, leading to acute murine toxicity and confounding efficacy data.

Protocol 2: Murine In Vivo Administration and Efficacy Workflow

Note: All animal experiments must be approved by the institutional IACUC.

Step 1: Maximum Tolerated Dose (MTD) Determination

-

Utilize healthy female C57BL/6 or BALB/c mice (6-8 weeks old).

-

Administer the DTC-HCl PEG-LNC formulation intravenously (IV) via the lateral tail vein at escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg equivalent DTC-HCl).

-

Self-Validating Checkpoint: Monitor body weight and clinical signs daily for 14 days. Validation: The MTD is defined as the highest dose resulting in <15% body weight loss with no signs of severe lethargy or morbidity. Exceeding this invalidates downstream efficacy models.

Step 2: Tumor Xenograft Efficacy Trial

-

Inoculate BALB/c mice subcutaneously in the right flank with 1×106 target cancer cells (e.g., CT26 colon carcinoma).

-

Once tumors reach ~100 mm 3 , randomize mice into treatment groups (n=8/group): Saline, Empty PEG-LNCs, Free DTC-HCl (at MTD), and DTC-HCl PEG-LNCs.

-

Administer treatments IV every 3 days for 4 cycles.

-

Measure tumor volume using digital calipers ( Volume=(Length×Width2)/2 ) and assess survival.

Fig 2: End-to-end workflow for the formulation and in vivo evaluation of DTC-HCl nanocapsules.

Quantitative Data & Quality Control

To ensure the integrity of the murine models, the formulation must pass rigorous quality control metrics before injection. Failure to meet these thresholds will result in altered pharmacokinetics, potential pulmonary embolism, or systemic inflammatory response syndrome (SIRS).

Table 2: Quality Control Metrics for In Vivo Formulation

| Metric | Target Threshold | Analytical Method | Validation Rationale |

| Z-Average (Size) | 80 - 120 nm | Dynamic Light Scattering (DLS) | Optimal size range to exploit the EPR effect while avoiding rapid renal clearance ( <10 nm) or hepatic filtration ( >200 nm). |

| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering (DLS) | Ensures a monodisperse population. High PDI indicates aggregation, which can cause fatal pulmonary embolisms in mice upon IV injection. |

| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering | Provides electrostatic repulsion to prevent nanocapsule aggregation in serum proteins. |

| Encapsulation Efficiency | >80% | Ultrafiltration + HPLC | Minimizes free drug toxicity and ensures the administered dose is actively targeted by the carrier. |

| Endotoxin Level | <5 EU/kg | LAL Assay | Prevents SIRS in murine models, which would artificially alter immune responses and confound anti-tumor efficacy data. |

References

-

Klejborowska, G., et al. (2021). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry.[Link]

-

Sun, L., et al. (2010). Thiocolchicinoids as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Feky, E., et al. (2023). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. Pharmaceutics.[Link]

Sources

- 1. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming P-glycoprotein mediated efflux in Deacetylthiocolchicine hydrochloride treated cells

Technical Support Center: Overcoming P-glycoprotein Mediated Efflux in Deacetylthiocolchicine Hydrochloride Treated Cells